Ondansetron 8-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸昂丹司琼 8-硫酸酯是昂丹司琼的衍生物,昂丹司琼是一种众所周知的抗呕吐药物。 昂丹司琼是一种选择性 5-羟色胺 5-HT3 受体拮抗剂,主要用于预防由癌症化疗、放射治疗和手术引起的恶心和呕吐 。 盐酸昂丹司琼 8-硫酸酯保留了这些特性,并用于各种制剂以增强其溶解度和生物利用度。

准备方法

合成路线和反应条件

盐酸昂丹司琼 8-硫酸酯的合成涉及多个步骤,从昂丹司琼的基本结构开始。该过程通常包括:

缩合反应: 第一步涉及 1,3-环己二酮与 1-甲基-1-苯基肼缩合形成中间体化合物.

费歇尔吲哚合成: 该中间体进行费歇尔吲哚合成,形成昂丹司琼的核心结构.

工业生产方法

盐酸昂丹司琼 8-硫酸酯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 连续流化学通常用于提高合成过程的效率和产率 。这种方法允许更好地控制反应参数和可扩展性。

化学反应分析

反应类型

盐酸昂丹司琼 8-硫酸酯会发生各种化学反应,包括:

还原: 还原反应可以将其转化回母体化合物昂丹司琼.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.

还原: 使用硼氢化钠等还原剂.

取代: 各种亲核试剂可用于取代反应.

主要产物

由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致亚砜或砜的形成 .

科学研究应用

Clinical Applications

1. Chemotherapy-Induced Nausea and Vomiting (CINV)

Ondansetron 8-sulfate is predominantly used to prevent CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens. Clinical studies have demonstrated its effectiveness in reducing both acute and delayed nausea and vomiting.

2. Postoperative Nausea and Vomiting (PONV)

In surgical settings, ondansetron is administered to mitigate PONV. Its application is critical in patients at high risk for nausea due to anesthesia or surgical procedures.

3. Radiation-Induced Nausea and Vomiting

Patients receiving radiation therapy, especially those undergoing abdominal or pelvic radiation, benefit from ondansetron's antiemetic properties.

4. Off-Label Uses

While not FDA-approved for all indications, ondansetron has been used off-label for managing nausea during pregnancy and cyclic vomiting syndrome in pediatric populations.

Pharmacokinetics

The pharmacokinetic profile of ondansetron indicates rapid absorption with peak plasma concentrations occurring approximately 1.5 hours post-administration. The bioavailability ranges from 50% to 70%, influenced by first-pass metabolism. Notably, cancer patients may experience enhanced bioavailability (up to 87%) due to altered metabolic pathways .

Efficacy Data

The following tables summarize key findings from clinical trials assessing the efficacy of this compound in various applications:

Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting

| Study Type | Patient Population | Treatment Regimen | Complete Response Rate (%) |

|---|---|---|---|

| Double-blind trial | Patients receiving cisplatin | Ondansetron 8 mg IV pre-chemotherapy | 66% |

| Double-blind trial | Patients receiving cyclophosphamide | Ondansetron 8 mg orally twice daily | 61% |

| Pediatric study | Children aged 4-18 with cancer | Ondansetron doses ranging from 0.04 to 0.87 mg/kg | 58% |

Table 2: Efficacy in Postoperative Nausea and Vomiting

| Study Type | Patient Population | Treatment Regimen | Complete Response Rate (%) |

|---|---|---|---|

| Randomized controlled trial | Surgical patients at high risk for PONV | Ondansetron 4 mg IV before anesthesia | Up to 70% |

Case Studies

Case Study 1: Chemotherapy Patient

A study involving 336 patients receiving a cyclophosphamide-based regimen found that ondansetron significantly reduced the number of emetic episodes compared to placebo (p < 0.001). The median number of emetic episodes was zero in the ondansetron group versus undefined in the placebo group .

Case Study 2: Pediatric Application

In a cohort of pediatric patients treated with cisplatin, those receiving ondansetron showed a complete response rate of approximately 58% on the first day post-treatment, demonstrating its effectiveness across age groups .

作用机制

相似化合物的比较

类似化合物

格拉司琼: 另一种用于类似适应症的 5-HT3 受体拮抗剂.

多拉司琼: 也是一种具有类似作用机制的 5-HT3 受体拮抗剂.

帕洛诺司琼: 一种更新的 5-HT3 受体拮抗剂,具有更长的半衰期.

独特性

盐酸昂丹司琼 8-硫酸酯因其与母体化合物昂丹司琼相比增强的溶解度和生物利用度而独一无二 。这使其在某些制剂和应用中更有效。

属性

CAS 编号 |

126671-73-6 |

|---|---|

分子式 |

C18H19N3O5S |

分子量 |

389.4 g/mol |

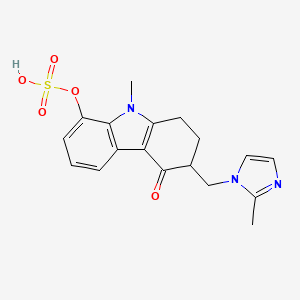

IUPAC 名称 |

[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H19N3O5S/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)22)13-4-3-5-15(17(13)20(14)2)26-27(23,24)25/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,23,24,25) |

InChI 键 |

FKMUSAHZDJNPJY-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。